molecular formula C18H24ClNO3S B2714029 Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- CAS No. 681852-14-2

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-

Cat. No.: B2714029
CAS No.: 681852-14-2
M. Wt: 369.9
InChI Key: BCVJOLGKSCSYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzenesulfonamide group, an adamantane moiety, and a methoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- typically involves multi-step organic reactions. One common method includes the reaction of adamantanone with appropriate sulfonamide precursors under controlled conditions. For instance, the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst is a known route .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme involved in pH regulation within tumor cells . This inhibition disrupts the cellular environment, leading to reduced tumor growth and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

N-(1-adamantylmethyl)-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3S/c1-23-16-3-2-15(19)7-17(16)24(21,22)20-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVJOLGKSCSYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.